Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and methoxy groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-3-methoxypyrazine with ethyl isocyanoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic substitution: Formation of 3-amino-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate.
Oxidation: Formation of 3-bromo-6-oxoimidazo[1,2-a]pyrazine-2-carboxylate.
Reduction: Formation of 3-bromo-6-methoxyimidazo[1,2-a]pyrazine.
Scientific Research Applications
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological macromolecules.
Material Science: Potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinase enzymes by mimicking the natural substrate, thus blocking the phosphorylation process essential for cell signaling and growth. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but contains a pyridazine ring instead of a pyrazine ring.
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate: Contains a pyridine ring, which can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O3/c1-3-17-10(15)8-9(11)14-5-7(16-2)12-4-6(14)13-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAOONBOEXEAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=CC2=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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